Tert-butyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate

Description

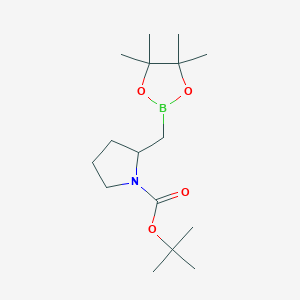

This compound features a pyrrolidine scaffold substituted at the 2-position with a methyl group bearing a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The tert-butyl carbamate (Boc) at the 1-position enhances stability and solubility. Its molecular formula is C₁₆H₂₈BNO₄ (MW: 309.21 g/mol), and it is commonly used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s reactivity .

Properties

Molecular Formula |

C16H30BNO4 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(18)11-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 |

InChI Key |

YSQASZQHGRXRSL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The reaction employs a nickel catalyst (e.g., Ni(cod)₂) with a phosphine ligand (e.g., PPh₃) to mediate the addition of a boron-containing nucleophile and an alkyl electrophile to an alkene substrate. For tert-butyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate, the precursor likely features a pyrrolidine ring with an exocyclic alkene. The process involves:

-

Oxidative addition of the alkyl electrophile (e.g., alkyl halide) to the nickel center.

-

Alkene insertion into the Ni–alkyl bond.

-

Transmetallation with a boronate nucleophile (e.g., bis(pinacolato)diboron).

Example Protocol (adapted from):

-

Substrate : N-Boc-pyrrolidine derivative with terminal alkene.

-

Catalyst : Ni(cod)₂ (5 mol%), PPh₃ (10 mol%).

-

Reagents : Bis(pinacolato)diboron (1.2 eq.), Grignard reagent (e.g., MeMgBr, 2.0 eq.).

-

Conditions : THF, 0°C to room temperature, 12–24 h.

-

Yield : 70–85% (isolated after column chromatography).

Optimization Considerations

-

Ligand Effects : Bulky phosphine ligands improve regioselectivity by stabilizing the Ni intermediate.

-

Solvent : THF or Et₂O enhances solubility of Grignard reagents.

-

Temperature : Lower temperatures (0°C) minimize side reactions like β-hydride elimination.

Lithiation/Trapping of N-Boc Pyrrolidine

The lithiation/trapping strategy, pioneered by O’Brien and Beak, enables direct functionalization of N-Boc-protected heterocycles at the α-position. This method is particularly effective for introducing boronate groups via electrophilic trapping.

Enantioselective Lithiation

Using chiral diamines such as (–)-sparteine or (+)-sparteine surrogates, enantioselective deprotonation of N-Boc pyrrolidine generates a configurationally stable lithiated intermediate. Subsequent quenching with a boronate electrophile (e.g., pinacol chloroboronate) installs the desired boronate moiety.

-

Substrate : N-Boc pyrrolidine.

-

Base : s-BuLi (1.1 eq.) with (–)-sparteine (1.2 eq.).

-

Electrophile : Pinacol chloroboronate (1.5 eq.).

-

Conditions : Et₂O, –78°C, 2–4 h.

-

Yield : 65–80% with 90:10 enantiomeric ratio (er).

Racemic Lithiation in THF

For non-enantioselective synthesis, racemic lithiation in THF at –30°C simplifies the procedure:

-

Base : s-BuLi (1.1 eq.) without chiral ligands.

-

Electrophile : Pinacol boronate ester (1.3 eq.).

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Nickel-Catalyzed Alkylboration | 70–85% | Moderate (substrate-dependent) | High (catalyst handling) | Moderate |

| Lithiation/Trapping | 65–85% | High (with chiral ligands) | Moderate | High |

| Mitsunobu Reaction | 60–75% | None | Low | Low |

-

Nickel Catalysis : Optimal for substrates with pre-existing alkenes but requires transition-metal expertise.

-

Lithiation/Trapping : Superior for enantioselective synthesis but demands cryogenic conditions.

-

Mitsunobu Reaction : Simpler setup but lower efficiency for boronate installation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Resulting from oxidation reactions.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of this compound is in the synthesis of pharmaceutical agents. It serves as a crucial intermediate in the preparation of various biologically active compounds.

Case Study: Synthesis of Edoxaban

Tert-butyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate is noted for its role in synthesizing Edoxaban, an oral anticoagulant. The compound acts as a precursor in the synthetic pathway that leads to Edoxaban's formation.

Methodology :

The synthesis involves several steps where this compound is reacted with various amines and acids under controlled conditions to yield high-purity products. This method has shown improved yields compared to traditional methods due to its efficiency and simplicity .

Chemical Reagent in Organic Synthesis

The compound is utilized as a reagent in organic synthesis for introducing boron into organic molecules. The boron moiety allows for further functionalization and modification of the target compounds.

Applications:

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

| Reaction Type | Role of Compound | Outcome |

|---|---|---|

| Suzuki Coupling | Boron source | Formation of biaryl compounds |

Material Science

This compound has potential applications in material science due to its ability to form stable complexes with various substrates.

Example:

The compound can be used to modify polymers or create new materials with enhanced properties such as thermal stability or mechanical strength.

Recent studies have indicated that derivatives of this compound exhibit promising biological activities. Research has focused on evaluating its efficacy against various pathogens and cancer cells.

Findings:

In vitro studies have demonstrated that certain derivatives possess significant antibacterial and anticancer activities. These findings suggest potential therapeutic applications in treating infections and cancer .

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Variations in Alkyl Linker Length and Substituents

Compound 25 (tert-Butyl 2-(1-(dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate) :

Compound 26 (tert-Butyl 2-(3-(dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate) :

Compound 28 (tert-Butyl 2-(1-methoxy-3-(dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate) :

Ring-Size and Functional Group Modifications

- tert-Butyl 4-(dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab): Structure: Trimethylsilyl (TMS) group at pyrrolidine 2-position. Properties: Cis-configuration confirmed, 36% yield.

tert-Butyl 3-[(dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate :

Piperidine Analogues (e.g., tert-Butyl 4-(dioxaborolan-2-yl)piperidine-1-carboxylate) :

Stereochemical Variations

Reactivity in Cross-Coupling Reactions

- Parent Compound: Effective in Suzuki-Miyaura couplings due to boronic ester’s electrophilicity. No data on failed reactions.

- Compound 30 (tert-Butyl 2-(2-phenyl-2-(dioxaborolan-2-yl)ethyl)pyrrolidine-1-carboxylate) : Synthesis failed under standard conditions, likely due to steric hindrance from the phenyl group .

- Piperidine Analogues : Lower reactivity reported in aryl couplings compared to pyrrolidine derivatives, attributed to reduced ring tension .

Physical and Spectral Properties

| Property | Parent Compound | Compound 25 | Compound 28 |

|---|---|---|---|

| Molecular Weight | 309.21 | 340.27 | 376.26 (calc.) |

| TLC Rf | 0.44 (10% EtOAc/pentane) | 0.44 | 0.50 |

| ¹¹B NMR (ppm) | 30.2 | 29.8 | 30.5 |

| Stability | Stable in DMSO | Hydrolysis-prone | Enhanced by methoxy |

Key Research Findings

- Steric Effects : Bulky substituents (e.g., TMS in 2ab) improve stability but may hinder coupling reactivity .

- Linker Flexibility : Longer alkyl chains (e.g., butan-2-yl in 26) reduce stereochemical control but enhance solubility .

- Synthetic Optimization : Pinacol coupling (e.g., Aladdin product) achieves higher yields under milder conditions compared to photoredox routes .

Biological Activity

Tert-butyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate (CAS No. 1072944-98-9) is a compound of interest in medicinal chemistry and drug design due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.

Molecular Structure

- Molecular Formula : C15H24BNO4

- Molecular Weight : 293.17 g/mol

- CAS Number : 1072944-98-9

Physical Properties

| Property | Value |

|---|---|

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Storage | Inert atmosphere; Store in freezer at -20°C |

This compound exhibits promising biological activities primarily through its interaction with various biological targets. The compound is hypothesized to modulate kinase activity and influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

- Kinase Inhibition :

- Immunomodulatory Effects :

- Cytotoxicity Studies :

Comparative Biological Activity

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | mTOR |

| Related Compound A | <10 | PD-L1 |

| Related Compound B | <100 | EGFR |

Synthesis Pathway

The synthesis of this compound involves several key steps:

- Formation of the Dioxaborolane Moiety : The dioxaborolane structure is synthesized through the reaction of boronic acid derivatives with diols.

- Pyrrolidine Carboxylation : The pyrrolidine ring is formed via cyclization reactions followed by carboxylation to introduce the tert-butyl ester group.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing this compound, and how can intermediates be monitored?

Answer:

Synthesis typically involves multi-step reactions, such as coupling boronate esters with pyrrolidine derivatives. Key steps include:

- Coupling Reactions : Use of DIPEA (diisopropylethylamine) and CH₂Cl₂ as a solvent to activate carboxyl groups via mixed anhydride formation (e.g., using isobutyl chloroformate) .

- Monitoring Intermediates : Thin-layer chromatography (TLC) or LC-MS tracks reaction progress. For example, LC-MS confirmed complete consumption of mixed anhydrides in coupling reactions .

- Purification : Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) isolates intermediates with >95% purity .

Advanced Question: How can boronate ester stability be maintained during synthesis?

Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is sensitive to moisture and oxygen. Mitigation strategies include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .

- Low-Temperature Storage : Store intermediates at –20°C in anhydrous solvents (e.g., THF) .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during boronate coupling .

Basic Question: What spectroscopic methods are critical for structural validation?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, pyrrolidine ring protons appear at δ 1.2–3.5 ppm, while boronate methyl groups resonate at δ 1.3 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]⁺ at m/z 309.21 matches theoretical values) .

- IR Spectroscopy : B-O stretches (1350–1310 cm⁻¹) and carbonyl peaks (1720–1680 cm⁻¹) confirm functional groups .

Advanced Question: How to resolve discrepancies in NMR data for stereoisomers?

Answer:

Stereochemical ambiguity (e.g., R vs. S configurations) arises in pyrrolidine derivatives. Solutions include:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .

- NOESY Experiments : Detect spatial proximity of protons to assign configurations (e.g., axial vs. equatorial substituents) .

- X-ray Crystallography : Definitive structural assignment for crystalline intermediates .

Basic Question: What safety protocols are essential for handling this compound?

Answer:

- Hazard Mitigation : Avoid ignition sources (P210) and use fume hoods for volatile solvents (CH₂Cl₂) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Spill Management : Neutralize acidic/basic residues with 0.1 M HCl/NaHCO₃ before disposal .

Advanced Question: How to design cross-coupling reactions using this boronate ester?

Answer:

The compound serves as a Suzuki-Miyaura coupling partner. Methodological considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C .

- Base Optimization : Use K₂CO₃ or CsF to enhance transmetallation efficiency .

- Substrate Scope : Test aryl/heteroaryl halides (e.g., bromopyridines) for coupling yields >70% .

Basic Question: How to troubleshoot low yields in final product purification?

Answer:

Common issues and solutions:

- Byproduct Formation : Optimize reaction time (e.g., 12–24 hr for coupling) to minimize side reactions .

- Column Chromatography : Adjust solvent polarity (e.g., 10% MeOH in CH₂Cl₂) to improve separation .

- Recrystallization : Use EtOAc/hexane mixtures to remove polar impurities .

Advanced Question: What computational tools predict reactivity in boronate-containing systems?

Answer:

- DFT Calculations : Simulate transition states for boronate ester formation (e.g., Gaussian 16 with B3LYP/6-31G*) .

- Reaction Path Search : Use GRRM or AFIR methods to identify low-energy pathways .

- Machine Learning : Train models on existing boronate coupling datasets to predict optimal conditions .

Basic Question: What are the key applications in drug discovery?

Answer:

- Proteolysis-Targeting Chimeras (PROTACs) : The boronate ester enables conjugation to E3 ligase ligands .

- Kinase Inhibitors : Pyrrolidine scaffolds modulate selectivity (e.g., JAK2/STAT3 pathways) .

- Bioisosteres : Replace labile esters with boronate groups to enhance metabolic stability .

Advanced Question: How to analyze reaction kinetics for multi-step syntheses?

Answer:

- In Situ Monitoring : Use ReactIR to track boronate ester formation in real time .

- Rate Constants : Fit kinetic data to pseudo-first-order models for rate-limiting steps (e.g., mixed anhydride formation) .

- Arrhenius Plots : Determine activation energy (Eₐ) for temperature-sensitive steps (e.g., Boc deprotection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.